1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
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Overview
Description
1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods to optimize reaction conditions and catalysts is also common. Solvent recovery and recycling are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines are often used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroquinoline compounds, and substituted benzyl derivatives .
Scientific Research Applications
1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have shown its potential as a neuroprotective agent due to its antioxidant properties.
Mechanism of Action
The mechanism by which 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It enhances the antioxidant defense system by increasing the activity of enzymes such as superoxide dismutase and catalase.
Neuroprotection: The compound modulates the expression of genes involved in apoptosis and oxidative stress, thereby protecting neuronal cells from damage.
Comparison with Similar Compounds
- 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
- 1-Benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline
Uniqueness: 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential neuroprotective effects make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C20H22N2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-benzyl-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbonitrile |
InChI |
InChI=1S/C20H22N2/c1-15-12-20(2,3)22(14-16-7-5-4-6-8-16)19-10-9-17(13-21)11-18(15)19/h4-11,15H,12,14H2,1-3H3 |
InChI Key |
LKIXWXBIDZMUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C#N)CC3=CC=CC=C3)(C)C |
Origin of Product |
United States |
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